4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 317853-89-7
VCID: VC21456095
InChI: InChI=1S/C24H20N2O2S/c1-16-8-10-17(11-9-16)21-22(18-6-4-3-5-7-18)29-24(25-21)26-23(27)19-12-14-20(28-2)15-13-19/h3-15H,1-2H3,(H,25,26,27)
SMILES: CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Molecular Formula: C24H20N2O2S
Molecular Weight: 400.5g/mol

4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

CAS No.: 317853-89-7

Cat. No.: VC21456095

Molecular Formula: C24H20N2O2S

Molecular Weight: 400.5g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide - 317853-89-7

Specification

CAS No. 317853-89-7
Molecular Formula C24H20N2O2S
Molecular Weight 400.5g/mol
IUPAC Name 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C24H20N2O2S/c1-16-8-10-17(11-9-16)21-22(18-6-4-3-5-7-18)29-24(25-21)26-23(27)19-12-14-20(28-2)15-13-19/h3-15H,1-2H3,(H,25,26,27)
Standard InChI Key AMPKZHYISGNRMU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Introduction

Structural and Crystallographic Analysis

Molecular Architecture

The compound’s molecular formula is C24H20N2O2S\text{C}_{24}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}, with a molecular weight of 400.49 g/mol . X-ray crystallography reveals a monoclinic crystal system (P21/cP2_1/c space group) with unit cell parameters:

  • a=9.784(1)A˚a = 9.784(1) \, \text{Å}, b=10.291(1)A˚b = 10.291(1) \, \text{Å}, c=21.58(2)A˚c = 21.58(2) \, \text{Å}, β=99.528(11)\beta = 99.528(11)^\circ, V=2143(2)A˚3V = 2143(2) \, \text{Å}^3, Z=4Z = 4 .

The thiazole ring adopts a planar configuration, with the 4-methylphenyl substituent oriented at a dihedral angle of 84.284.2^\circ relative to the methoxyphenyl group . This orthogonal arrangement minimizes steric hindrance and stabilizes the crystal lattice via intermolecular N–H···O hydrogen bonds (dH\cdotp\cdotp\cdotpO=2.06A˚d_{\text{H···O}} = 2.06 \, \text{Å}) and weak C–H···π interactions (dH\cdotp\cdotp\cdotpCg=2.89A˚d_{\text{H···Cg}} = 2.89 \, \text{Å}) .

Table 1: Key Crystallographic Parameters

ParameterValueSource
Crystal systemMonoclinic (P21/cP2_1/c)
Unit cell volume (A˚3\text{Å}^3)2143(2)
Dihedral angle (thiazole vs. methoxyphenyl)84.284.2^\circ
Hydrogen bond length (N–H···O)2.06A˚2.06 \, \text{Å}

Synthetic Pathways and Optimization

Suzuki-Miyaura Cross-Coupling

The synthesis involves a palladium-catalyzed Suzuki-Miyaura reaction between 3-iodo-4-methyl-N-(4-(p-tolyl)thiazol-2-yl)benzamide and 4-methoxyphenylboronic acid . Key steps include:

  • Reagents: Tetrakis(triphenylphosphine)palladium(0) (0.017 mmol), K2CO3\text{K}_2\text{CO}_3 (0.72 mmol), toluene/water (8:2 v/v).

  • Conditions: Reflux under N2\text{N}_2 for 16 hours.

  • Purification: Column chromatography (20% ethyl acetate/petroleum ether) followed by recrystallization in methanol .

Yield optimization (66%\sim 66\%) requires precise control of temperature (110C110^\circ \text{C}) and catalyst loading .

Alternative Routes

Structure-Activity Relationships (SARs)

Substituent Effects

  • Methoxy group: Electron-donating effects stabilize π-π stacking with kinase ATP-binding pockets.

  • Methylphenyl group: Hydrophobic interactions enhance binding to fungal ergosterol .

  • Thiazole nitrogen: Coordinates with Mg2+^{2+} ions in PDE4, mimicking adenosine.

Table 2: SAR Trends in Thiazole-Benzamide Analogues

Substituent PositionBiological EffectTarget
Thiazole C-4Antimicrobial potencyErgosterol synthesis
Benzamide para-OCH3Kinase inhibitionUSP7/PDE4
Phenyl at C-5Enhanced bioavailability (logP=3.02\log P = 3.02)Cell membrane permeation

Comparative Analysis with Analogues

4-Chloro-N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]Ethyl}Benzamide

  • Structural difference: Chlorine substituent at benzamide para-position.

  • Activity: Higher antifungal potency (IC50_{50} =6.8μM= 6.8 \, \mu\text{M}) but reduced solubility (logS=4.1\log S = -4.1).

4-Methoxy-N-(4-Phenyl-1,3-Thiazol-2-yl)Benzamide

  • Simplified structure: Lacks 5-phenyl and 4-methylphenyl groups .

  • Activity: Weaker anticancer effects (PC-3 IC50_{50} =18.3μM= 18.3 \, \mu\text{M}) due to reduced hydrophobic interactions .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity: logP=3.5\log P = 3.5, favoring blood-brain barrier penetration .

  • Metabolism: Hepatic CYP3A4-mediated demethylation of the methoxy group .

  • Toxicity: LD50_{50} =320mg/kg= 320 \, \text{mg/kg} (murine oral), indicating moderate safety .

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